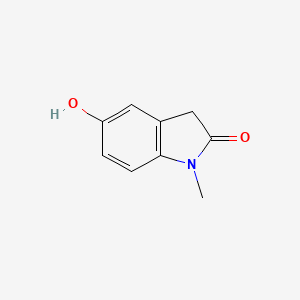

5-Hydroxy-1-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-3-2-7(11)4-6(8)5-9(10)12/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPNUOIZFNVFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434823 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6062-24-4 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 5-Hydroxy-1-methylindolin-2-one

Executive Summary: 5-Hydroxy-1-methylindolin-2-one is a member of the indolinone family, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to provide a foundational understanding of its anticipated physicochemical properties, spectroscopic characteristics, and potential applications. This document is intended to serve as a starting point for researchers, highlighting the general characteristics of the hydroxyindolinone scaffold and providing context for future experimental design.

Molecular Structure and Identification

This compound is characterized by an indolin-2-one core, which consists of a fused benzene ring and a pyrrolidinone ring. Key structural features include a hydroxyl group at the C5 position of the aromatic ring, a methyl group attached to the nitrogen atom (N1), and a carbonyl group at the C2 position.

-

Chemical Name: this compound

-

Synonyms: 1,3-Dihydro-5-hydroxy-1-methyl-2H-indol-2-one[1]

-

Molecular Formula: C₉H₉NO₂[1]

-

Molecular Weight: 163.17 g/mol [1]

-

CAS Number: 6062-24-4[1]

Logical Relationship Diagram: Core Structure

Caption: Core structural components of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Comments and Rationale |

|---|---|---|

| Melting Point (°C) | > 150 | Indole and oxindole derivatives are typically solids with relatively high melting points. For instance, the related 5-hydroxy-2-methylindole has a melting point of 130-132°C.[2] |

| Boiling Point (°C) | ~350-400 | Predicted boiling point for the related 5-Hydroxy-3-Methylindolin-2-One is 354.8°C.[3] High boiling points are expected due to hydrogen bonding and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water; likely insoluble in nonpolar solvents (e.g., hexane). | The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing solubility in polar solvents.[4] |

| pKa | ~9.5 - 10.5 | The phenolic hydroxyl group is weakly acidic. The predicted pKa for the related 5-Hydroxy-3-Methylindolin-2-One is 9.65.[3] |

Synthesis Strategies

A direct, published synthesis protocol for this compound is not available. However, established methods for the synthesis of related hydroxyindoles and N-methylated indolinones provide a logical framework for its preparation. A plausible synthetic route could involve the demethylation of a methoxy precursor.

Experimental Workflow: Hypothetical Synthesis via Demethylation

This protocol is a conceptual workflow derived from the synthesis of similar compounds, such as the demethylation of 5-methoxy-2-methylindole to 5-hydroxy-2-methylindole.[2] Causality: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers due to the strong B-O bond formed in the intermediate.

Step 1: Preparation of the Precursor The synthesis would likely start from the commercially available 5-methoxy-1-methylindolin-2-one.

Step 2: Demethylation Reaction

-

Inert Atmosphere: The reaction vessel containing 5-methoxy-1-methylindolin-2-one dissolved in a dry, inert solvent like dichloromethane (DCM) is flushed with nitrogen or argon. Rationale: This prevents the reaction of BBr₃ with atmospheric moisture.

-

Cooling: The solution is cooled to a low temperature (e.g., -78 °C to -50 °C) using a dry ice/acetone bath. Rationale: The demethylation reaction can be exothermic; cooling controls the reaction rate and minimizes side reactions.

-

Reagent Addition: A solution of boron tribromide in DCM is added dropwise to the cooled precursor solution with vigorous stirring.[2] Rationale: Slow addition maintains temperature control and prevents localized overheating.

-

Warming and Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[2]

-

Quenching: The reaction is carefully quenched by the slow addition of water or methanol at 0 °C. Rationale: This step hydrolyzes the boron intermediates and destroys any excess BBr₃.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[2]

Workflow Diagram: Synthesis Route

Caption: A conceptual workflow for the synthesis of the title compound.

Spectroscopic and Analytical Characterization

While no specific spectra for this compound are published, the expected spectroscopic signatures can be predicted based on its structural moieties and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale & Comparative Data |

|---|---|---|

| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring, likely showing doublet and doublet of doublets patterns. Methylene (CH₂): A singlet around δ 3.5 ppm. Methyl (N-CH₃): A singlet around δ 3.2 ppm. Hydroxyl (OH): A broad singlet, chemical shift is solvent-dependent. | In related indolinones, aromatic protons appear in this region. The N-methyl group in similar structures typically resonates around 3.2 ppm. Methylene protons adjacent to the carbonyl are expected in the 3.5 ppm range. |

| ¹³C NMR | Carbonyl (C=O): δ ~175-180 ppm. Aromatic Carbons: δ ~110-155 ppm (C-OH carbon will be the most downfield in this range). Methylene (CH₂): δ ~35-40 ppm. Methyl (N-CH₃): δ ~25-30 ppm. | The amide carbonyl is characteristically downfield.[5] Aromatic carbons show a wide range, with the carbon attached to the hydroxyl group being significantly deshielded. |

| FTIR (cm⁻¹) | O-H Stretch: Broad band, ~3200-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. C=O Stretch (Amide): Strong, sharp band, ~1680-1700 cm⁻¹. C=C Stretch (Aromatic): ~1600 and ~1470 cm⁻¹. C-O Stretch (Phenolic): ~1200-1250 cm⁻¹. | The broad O-H stretch is characteristic of phenolic compounds. The amide carbonyl stretch is a prominent and reliable feature of the indolinone core.[6] |

| Mass Spec. | [M]+•: Expected at m/z 163. Fragmentation: Potential loss of CO (m/z 135) and subsequent fragmentation of the ring structure. | High-resolution mass spectrometry would confirm the molecular formula C₉H₉NO₂. Fragmentation patterns would be key to confirming the structure.[7][8][9] |

Potential Biological Activity and Applications

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While the specific activity of this compound is uncharacterized, its structural features suggest several areas of potential interest for researchers.

-

Kinase Inhibition: Many indolinone derivatives are potent inhibitors of protein kinases, which are crucial targets in oncology. The core structure acts as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.

-

Antibacterial Agents: Phenolic Mannich bases derived from indoline have shown significant antibacterial properties, particularly against Gram-positive bacteria.[10] The presence of the phenolic hydroxyl group on this compound could confer similar activity.

-

Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. The 5-hydroxy substituent could impart antioxidant activity to the molecule.

-

Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The phenolic hydroxyl group can be further functionalized to introduce a wide variety of substituents, enabling the creation of compound libraries for drug discovery screening.[11]

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

Caption: General mechanism of competitive ATP-binding site kinase inhibition.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Standard laboratory precautions for handling novel chemical compounds should be strictly followed. Based on data for related compounds like 5-methylindole, the substance may cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as indole derivatives can be light-sensitive.[2][13]

Conclusion

This compound is a molecule of interest due to its place within the pharmacologically significant indolinone class. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework of its expected properties based on established chemical principles and data from closely related structures. The predicted characteristics—moderate polarity, potential for synthesis via demethylation, and distinct spectroscopic signatures—offer a solid foundation for researchers to design and execute further studies. Its potential as a synthetic intermediate and as a candidate for biological screening, particularly in kinase inhibition and antibacterial applications, warrants future investigation.

References

- Material Safety Data Sheet. (2021, November 25). Generic Chemical Product.

-

Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al. Retrieved from [Link]

-

PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

-

Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

-

Solubility of Things. (n.d.). (3,6-dihydroxy-1-methyl-indolin-5-yl)iminourea. Retrieved from [Link]

-

PMC. (n.d.). 2-Hydroxy-2-methyl-1-phenylindolin-3-one. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

-

PMC. (n.d.). 5-Bromo-1-methylindolin-2-one. Retrieved from [Link]

-

PMC. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- PubMed. (2013, September). FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ). Retrieved from https://pubmed.ncbi.nlm.nih.gov/23727672/

- Google Patents. (n.d.). CA2706423A1 - Process for the manufacture of an indolinone derivative.

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]

-

Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

ChemRxiv. (n.d.). Increased antibacterial properties of indoline-derived phenolic Mannich bases. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(1S)-5-hydroxy-1-methyl-1,2-dihydrobenzo[e]indol-3-yl]hexan-1-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Hydroxy-2-methylindoline-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.... Retrieved from [Link]

-

NIH. (2023, October 12). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]

- 2. 5-Hydroxy-2-methylindole CAS#: 13314-85-7 [m.chemicalbook.com]

- 3. 5-Hydroxy-3-Methylindolin-2-One(WX645015) | 6062-25-5 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. asset.conrad.com [asset.conrad.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 5-Hydroxy-1-methylindolin-2-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolin-2-one Scaffold and the Potential of 5-Hydroxy-1-methylindolin-2-one

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[1][3] The strategic functionalization of the indolin-2-one ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

This technical guide focuses on a specific derivative, this compound. While this particular compound is not extensively documented in publicly available literature, its structural features—a hydroxyl group at the 5-position and a methyl group at the 1-position—make it an intriguing subject for research and a valuable building block in the synthesis of more complex molecules. The hydroxyl group, in particular, offers a handle for further derivatization and can participate in key hydrogen bonding interactions with biological targets.

This guide will provide a comprehensive overview of the chemical structure and IUPAC nomenclature of this compound. Due to the absence of a specific, detailed published synthesis, a proposed synthetic route, based on established and reliable chemical transformations of closely related analogs, will be presented with detailed, step-by-step protocols. Furthermore, predicted spectroscopic data for the characterization of this molecule will be discussed, drawing on the known spectral properties of analogous compounds. Finally, the broader context of the biological significance of the 5-substituted indolin-2-one class will be explored to highlight the potential applications of this target molecule in drug discovery and development.

PART 1: Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

Chemical Structure

The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The five-membered ring contains a ketone at the 2-position and is saturated at the 3-position. A hydroxyl (-OH) group is substituted at the 5-position of the benzene ring, and a methyl (-CH3) group is attached to the nitrogen atom at the 1-position.

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one .[4]

Key Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6062-24-4 | [4][5] |

| Molecular Formula | C₉H₉NO₂ | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| InChI Key | JUPNUOIZFNVFOB-UHFFFAOYSA-N | [4] |

PART 2: A Proposed Synthetic Pathway and Experimental Protocols

The proposed synthetic workflow is illustrated in the diagram below:

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methyl-5-methoxyindolin-2-one

The first step involves the N-methylation of commercially available 5-methoxyindolin-2-one. This reaction is a standard procedure for the alkylation of amides and related compounds.

Causality behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a mild and inexpensive base, suitable for deprotonating the nitrogen of the indolinone. Stronger bases like sodium hydride could also be used but may lead to side reactions.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent.

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the starting material and reagents, facilitating the reaction.

Experimental Protocol:

-

To a solution of 5-methoxyindolin-2-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-methyl-5-methoxyindolin-2-one.

Step 2: Synthesis of this compound (O-Demethylation)

The second step is the cleavage of the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation.

Causality behind Experimental Choices:

-

Demethylating Agent: Boron tribromide is a strong Lewis acid that effectively cleaves aryl methyl ethers.

-

Solvent: Dichloromethane (DCM) is an inert solvent that is suitable for this reaction and allows for low-temperature conditions.

-

Low Temperature: The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.

Experimental Protocol:

-

Dissolve 1-methyl-5-methoxyindolin-2-one (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

PART 3: Characterization and Spectroscopic Analysis

As experimental data for this compound is not available, this section provides predicted spectroscopic data based on the analysis of closely related structures and general principles of spectroscopy. This information is crucial for researchers to confirm the identity and purity of the synthesized compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are summarized in Table 2. These predictions are based on the known spectra of similar indolinone derivatives.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| N-CH₃ | ~3.2 (s, 3H) | ~26 |

| C3-H₂ | ~3.5 (s, 2H) | ~36 |

| Aromatic C-H | 6.6-7.0 (m, 3H) | 110-130 |

| Phenolic OH | 8.5-9.5 (br s, 1H) | - |

| C=O | - | ~175 |

| Aromatic C-N | - | ~145 |

| Aromatic C-O | - | ~155 |

| Aromatic C-C | - | 110-130 |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Phenolic O-H stretch | 3200-3400 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Amide C=O stretch | ~1680 |

| Aromatic C=C stretch | 1500-1600 |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.

-

Expected [M+H]⁺: 164.0706 m/z

PART 4: Biological Significance and Potential Applications

While the specific biological activity of this compound is not yet reported, the broader class of 3-substituted indolin-2-ones has been extensively investigated as potent inhibitors of various protein kinases.[1][3] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases such as cancer.

The introduction of different substituents on the indolin-2-one scaffold allows for the modulation of selectivity and potency against different kinase targets.[3] For example, certain 3-substituted indolin-2-ones have shown selective inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases, which are key drivers of angiogenesis.[3]

The 5-hydroxy group of the target molecule provides a valuable point for further chemical modification to explore structure-activity relationships (SAR). It can be used to introduce a variety of other functional groups or to link the indolin-2-one core to other pharmacophores, potentially leading to the discovery of novel therapeutic agents. The N-methyl group can also influence the compound's solubility, cell permeability, and metabolic stability.

The workflow for investigating the biological activity of novel indolin-2-one derivatives is depicted below:

Figure 2: Workflow for the development of novel therapeutics from the this compound scaffold.

Conclusion

This compound is a molecule of significant interest for chemical and biological research. This guide has provided a detailed overview of its chemical structure, IUPAC name, and a proposed, robust synthetic pathway with detailed experimental protocols. While experimental characterization data is not yet available in the literature, this guide offers predicted spectroscopic data to aid researchers in the identification and verification of this compound. The established biological importance of the indolin-2-one scaffold suggests that this compound is a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the field of oncology. This guide serves as a foundational resource for scientists and drug development professionals seeking to explore the potential of this and related molecules.

References

- Tang, P. C., et al. (Year). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules.

- Patel, K., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4361.

- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.

- Hudlicky, T., & Kwart, H. (1975).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-DIHYDRO-5-HYDROXY-1-METHYL-2H-INDOL-2-ONE | CymitQuimica [cymitquimica.com]

- 5. CAS 6062-24-4 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 5-Hydroxy-1-methylindolin-2-one (CAS: 6062-24-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its versatile synthetic handles and rigid bicyclic structure allow for precise three-dimensional positioning of functional groups, making it an attractive starting point for drug discovery campaigns. Within this important class of molecules, 5-Hydroxy-1-methylindolin-2-one represents a key intermediate and a potential pharmacophore in its own right. The presence of a hydroxyl group at the 5-position offers a crucial point for further functionalization or for direct interaction with biological targets through hydrogen bonding. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, physicochemical properties, and potential applications, to support ongoing and future research endeavors.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] While detailed experimental data on its physical properties are not extensively reported in the public domain, its structure suggests it is a solid at room temperature with moderate polarity. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) influences its solubility and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 6062-24-4 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.176 g/mol | [1] |

| IUPAC Name | 5-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| InChI Key | JUPNUOIZFNVFOB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis can be envisioned as a two-step process starting from the commercially available 5-methoxyindolin-2-one.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a predictive methodology based on established chemical principles for the synthesis of the target compound.

Step 1: Synthesis of 5-Methoxy-1-methylindolin-2-one (N-Methylation)

-

Reaction Setup: To a solution of 5-methoxyindolin-2-one in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Addition of Methylating Agent: Stir the suspension at room temperature for a period to allow for the deprotonation of the indole nitrogen. Subsequently, add a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxy-1-methylindolin-2-one.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-methylated intermediate.

Step 2: Synthesis of this compound (O-Demethylation)

-

Reaction Setup: Dissolve the purified 5-methoxy-1-methylindolin-2-one in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere. Cool the solution in an ice bath.

-

Addition of Demethylating Agent: Add a demethylating agent, such as boron tribromide (BBr₃) or anhydrous aluminum chloride (AlCl₃), portion-wise to the cooled solution. These Lewis acids are effective for the cleavage of aryl methyl ethers.

-

Reaction Monitoring and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC. Once the starting material is consumed, carefully quench the reaction with water or a dilute acid.

-

Extraction and Purification: Extract the product into an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization to afford the final product.

Analytical Characterization

While specific spectral data for this compound is not widely published, a combination of standard analytical techniques would be employed for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons at the 3-position of the indolinone core, and the N-methyl protons. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 163 or 164, respectively.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide carbonyl, and C-H and C=C stretching vibrations of the aromatic ring and alkyl groups.

Potential Applications and Biological Activity

The indolin-2-one core is a well-established pharmacophore with a broad range of biological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties.[2][3] The specific biological profile of this compound has not been extensively investigated. However, its structural features suggest several potential avenues for research and drug development.

Role as a Synthetic Intermediate

The hydroxyl group at the 5-position serves as a versatile handle for further chemical modifications. It can be readily converted into ethers, esters, or other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes this compound a valuable building block in the synthesis of more complex molecules with tailored biological activities.

Potential as a Kinase Inhibitor

Many indolin-2-one derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[3] The this compound scaffold could be explored as a starting point for the design of novel kinase inhibitors. The hydroxyl group could potentially form a key hydrogen bond interaction within the ATP-binding pocket of a target kinase.

Caption: Conceptual diagram of indolinone-based kinase inhibition.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound remains limited in publicly accessible literature, its structural relationship to a plethora of biologically active indolinones suggests a high potential for its utility as both a key synthetic intermediate and a foundational scaffold for the development of novel therapeutics. The synthetic and analytical methodologies outlined in this guide provide a solid framework for researchers to produce and characterize this compound, thereby enabling the exploration of its full potential in various research and development settings. Further investigation into the biological activities of this compound is warranted and could lead to the discovery of new lead compounds for a range of therapeutic targets.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Indolin-2-One-Based Kinase Inhibitors: A Case Study of Sunitinib

A Note to the Researcher: Initial inquiries for the specific mechanism of action of 5-Hydroxy-1-methylindolin-2-one did not yield specific findings in the current body of scientific literature. This indicates that the detailed biological activity of this particular compound is not yet publicly characterized.

In lieu of specific data on this compound, this guide will focus on a closely related and extensively studied indolin-2-one derivative, Sunitinib . As a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved by the FDA, Sunitinib serves as an exemplary model for understanding the therapeutic action of this important chemical scaffold.[1][2] This guide will provide an in-depth analysis of Sunitinib's mechanism of action, offering valuable insights for researchers in drug development and oncology.

Introduction: The Indolin-2-One Scaffold and the Rise of Multi-Targeted Kinase Inhibition

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds. Its rigid, planar structure provides an excellent framework for designing molecules that can fit into the highly conserved ATP-binding pockets of protein kinases. Sunitinib (formerly known as SU11248) is a prime example of a successful drug developed from this scaffold.[3] It embodies the therapeutic strategy of targeting multiple RTKs simultaneously to disrupt key oncogenic processes.[1][4]

Sunitinib's development was conceptually driven by the idea of creating an ATP mimic that could competitively inhibit the catalytic site of RTKs.[3] This multi-targeted approach is particularly effective in cancers like renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), where tumor growth and vascularization are driven by several redundant signaling pathways.[4][5][6] By inhibiting multiple key kinases, Sunitinib can effectively shut down both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that tumors need to grow.[5][7]

Molecular Mechanism of Action: Competitive ATP Inhibition of Receptor Tyrosine Kinases

Sunitinib functions as a competitive inhibitor of ATP at the catalytic sites of multiple RTKs.[3][7] This means that Sunitinib binds reversibly to the ATP-binding pocket within the intracellular domain of the kinase, preventing the phosphorylation of tyrosine residues on substrate proteins.[8] This blockage of signal transduction is the cornerstone of its anti-cancer activity.

The primary molecular targets of Sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): Key mediators of angiogenesis.[4][5][8]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in tumor cell proliferation and angiogenesis.[1][4][8]

-

Stem Cell Factor Receptor (c-KIT): A driver of many gastrointestinal stromal tumors.[1][3][4]

-

FMS-like Tyrosine Kinase-3 (FLT3): Implicated in certain hematological malignancies.[4][5]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in tumor-associated macrophages.

-

Glial Cell Line-Derived Neurotrophic Factor Receptor (RET): Involved in certain types of thyroid cancer.[4][5]

Quantitative Data: Kinase Inhibition Profile of Sunitinib

| Target Kinase | IC50 (nM) | Biological Role |

| VEGFR-2 (KDR) | 9 | Angiogenesis, Vascular Permeability |

| PDGFR-β | 2 | Pericyte recruitment, Angiogenesis |

| c-KIT | 4 | Cell survival, Proliferation (esp. in GIST) |

| FLT3 | 1 | Hematopoietic cell proliferation |

| RET | 15 | Neuronal survival, Cell growth |

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative of Sunitinib's high potency against these key oncogenic drivers.

Impact on Cellular Signaling Pathways

By inhibiting its primary targets, Sunitinib disrupts several critical downstream signaling cascades that are often dysregulated in cancer. The simultaneous blockade of these pathways leads to a potent anti-tumor effect.[9][10]

Inhibition of Angiogenesis

The inhibition of VEGFR and PDGFR is central to Sunitinib's anti-angiogenic effects.[8][11] Binding of VEGF to its receptor on endothelial cells normally triggers a signaling cascade that leads to the proliferation and migration of these cells, forming new blood vessels. Sunitinib blocks this process, leading to a reduction in tumor vascularization and, consequently, tumor starvation.[4][9]

Caption: Sunitinib blocks signaling from RTKs like c-KIT and PDGFR, inhibiting tumor cell proliferation and survival.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of Sunitinib's mechanism of action relies on a combination of biochemical and cell-based assays. These experiments are designed to quantify its inhibitory potency and confirm its effects on cellular processes.

In Vitro Kinase Assay

This biochemical assay is fundamental for determining the direct inhibitory activity of a compound against a purified kinase and for calculating its IC50 value.

Methodology:

-

Preparation: Recombinant purified kinase domains (e.g., VEGFR-2, PDGFR-β) are prepared in a suitable buffer in 96- or 384-well microtiter plates.

-

Inhibition: A serial dilution of Sunitinib is added to the wells to achieve a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a kinase-specific substrate (e.g., a synthetic peptide) and ATP. Often, a radiolabeled ATP ([γ-33P]ATP) is used for sensitive detection.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination and Detection: The reaction is stopped, typically by adding a strong acid or chelating agent. The phosphorylated substrate is then captured (e.g., on a filter membrane) and the amount of incorporated phosphate is quantified using a scintillation counter. Non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays are also common.

-

Analysis: The percentage of kinase activity inhibition is calculated for each Sunitinib concentration relative to the vehicle control. These data are then plotted on a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blot)

This cell-based assay confirms that the inhibitor can access its target within a living cell and block its signaling activity.

Methodology:

-

Cell Culture: Culture cancer cell lines known to express the target RTK (e.g., HUVECs for VEGFR-2, GIST-T1 for c-KIT) to sub-confluency.

-

Serum Starvation (Optional): To reduce basal receptor activity, cells may be incubated in low-serum media for several hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of Sunitinib for a predetermined time (e.g., 1-2 hours).

-

Ligand Stimulation: To induce receptor phosphorylation, stimulate the cells with the corresponding growth factor (e.g., VEGF for HUVECs) for a short period (e.g., 5-15 minutes). This step is omitted if the receptor is constitutively active due to mutation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR-2). Subsequently, probe with an antibody for the total amount of the receptor as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the reduction in receptor phosphorylation at different Sunitinib concentrations.

Conclusion

The indolin-2-one scaffold, exemplified by Sunitinib, is a powerful platform for the development of multi-targeted kinase inhibitors. Sunitinib's mechanism of action, centered on the competitive inhibition of ATP binding to key RTKs like VEGFR, PDGFR, and c-KIT, provides a robust strategy for combating cancer. Its ability to simultaneously inhibit tumor angiogenesis and directly suppress tumor cell proliferation underscores the efficacy of a multi-targeted approach. The experimental methodologies detailed herein are crucial for the characterization of such inhibitors and are foundational to the field of targeted cancer therapy.

References

-

Wikipedia. Sunitinib. [Link]

- Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.

-

Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?. [Link]

-

ResearchGate. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... [Link]

- Theodorou, V., et al. (2010). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Current Clinical Pharmacology, 5(3), 197-207.

- Wang, Z., et al. (2019). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Journal of Molecular Modeling, 25(8), 237.

-

Massive Bio. (2025). Sunitinib Malate. [Link]

-

World of Molecules. Sunitinib -- Tyrosine Kinase Inhibitor. [Link]

- Shukla, S., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 36(2), 359-365.

- Adoo, K. (2023). Sunitinib is a Multi-targeted RTK Inhibitor for Kinds of Cancers Research. TargetMol.

-

ResearchGate. Sunitinib targets and downstream signaling pathways.... [Link]

- Aparicio-Gallego, G., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics, 10(12), 2215-2223.

- Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.

-

ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

- Good, J., et al. (2007). Approval Summary: Sunitinib for the Treatment of Imatinib Refractory or Intolerant Gastrointestinal Stromal Tumors and Advanced Renal Cell Carcinoma. Clinical Cancer Research, 13(12), 3469-3474.

-

ResearchGate. Sunitinib inhibits vascular endothelial growth factor receptor (VEGFR).... [Link]

- Abdel-Halim, H., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6544.

- Choueiri, T. K., et al. (2016). Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. The Oncologist, 21(11), 1347-1357.

-

National Cancer Institute. (2006). Sunitinib Malate. [Link]

Sources

- 1. Sunitinib - Wikipedia [en.wikipedia.org]

- 2. Sunitinib Malate - NCI [cancer.gov]

- 3. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]

- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 5. massivebio.com [massivebio.com]

- 6. ClinPGx [clinpgx.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Hydroxy-1-methylindolin-2-one: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-1-methylindolin-2-one, a heterocyclic compound belonging to the oxindole family. While the specific historical discovery of this molecule is not extensively documented, its existence is rooted in the broader exploration of indolinone chemistry. This document explores the plausible synthetic routes based on established methodologies, delves into its physicochemical properties, and examines its known and potential biological activities. Particular emphasis is placed on the antioxidant properties of the closely related 5-hydroxyoxindole scaffold, providing a basis for understanding the potential therapeutic applications of its N-methylated derivative. This guide serves as a foundational resource for researchers interested in the medicinal chemistry and pharmacological potential of substituted indolin-2-ones.

Introduction: The Indolin-2-one Scaffold

The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The versatility of the oxindole ring system, with its fused aromatic and five-membered lactam rings, allows for functionalization at various positions, leading to a diverse range of pharmacological profiles.[2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[4][5][6] The inherent reactivity of the C3 position and the possibility of substitution on the aromatic ring and the nitrogen atom make the indolin-2-one a fertile ground for the development of novel therapeutic agents.[3]

This guide focuses specifically on this compound (CAS 6062-24-4), a derivative featuring a hydroxyl group at the 5-position of the aromatic ring and a methyl group on the nitrogen atom. These substitutions are anticipated to significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.

Historical Context and Discovery

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in a historical survey of the literature, its conceptualization and eventual synthesis can be understood within the broader history of indole and oxindole chemistry. The late 19th and early 20th centuries saw a surge in the exploration of heterocyclic chemistry, with foundational methods like the Fischer indole synthesis paving the way for the creation of a vast library of related structures.[7][8]

The synthesis of hydroxylated indole derivatives gained significant traction with the development of the Nenitzescu indole synthesis in 1929, which provides a route to 5-hydroxyindoles from benzoquinones and enamines.[9][10] Although this method yields an indole rather than an indolinone, it highlights the early interest in this substitution pattern. General methods for the synthesis of oxindoles have been known for over a century, and it is likely that this compound was first prepared as an analog or intermediate in the broader investigation of this chemical class. The specific CAS number 6062-24-4 indicates its formal registration as a distinct chemical entity.[9]

Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for constructing the oxindole core, followed by or incorporating the desired substitutions.

Plausible Synthetic Strategies

A logical and common approach to the synthesis of N-methylated oxindoles involves the cyclization of an appropriate N-substituted aniline derivative. One plausible pathway is outlined below:

Caption: Plausible synthetic route to this compound.

Step-by-Step Methodology:

-

N-methylation of p-Anisidine: p-Anisidine can be methylated on the nitrogen atom using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield N-methyl-p-anisidine.

-

Acylation: The resulting N-methyl-p-anisidine is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide. This reaction typically proceeds readily at the nucleophilic nitrogen.

-

Intramolecular Friedel-Crafts Cyclization: The key ring-forming step involves an intramolecular Friedel-Crafts cyclization of the chloroacetamide derivative. This is typically catalyzed by a Lewis acid, such as aluminum chloride, to promote the electrophilic attack of the acyl group onto the aromatic ring, ortho to the methoxy group, forming the five-membered lactam ring of 5-methoxy-1-methylindolin-2-one.

-

Demethylation: The final step is the demethylation of the methoxy group to the desired hydroxyl group. This can be achieved using a variety of reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to yield this compound.

Alternative strategies could involve the direct hydroxylation of 1-methylindolin-2-one, although this can sometimes lead to issues with regioselectivity, or the construction of the hydroxylated oxindole core first, followed by N-methylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 6062-24-4 | [9] |

| Molecular Formula | C₉H₉NO₂ | [9] |

| Molecular Weight | 163.17 g/mol | [9] |

| Appearance | Solid (form may vary) | - |

| Melting Point | Not consistently reported | - |

| Boiling Point | Not consistently reported | - |

| Solubility | Expected to have moderate solubility in polar organic solvents. | - |

Biological Activity and Mechanism of Action

While specific and extensive pharmacological studies on this compound are limited in the publicly available literature, the biological activities of the broader oxindole class, and particularly the closely related 5-hydroxyoxindole, provide a strong basis for inferring its potential.

Antioxidant Properties

A key study on 5-hydroxyoxindole (the N-demethylated analog) demonstrated its significant antioxidant activities.[11] This compound and its derivatives were shown to suppress lipid peroxidation in rat liver microsomes and reduce intracellular oxidative stress induced by hydrogen peroxide.[11] The antioxidant effect is likely attributed to the phenolic hydroxyl group at the 5-position, which can act as a radical scavenger.

Caption: Proposed antioxidant mechanism of the 5-hydroxyoxindole scaffold.

The presence of the N-methyl group in this compound is not expected to diminish this antioxidant capacity and may influence its lipophilicity and cellular uptake, potentially modulating its overall antioxidant efficacy. The study on 5-hydroxyoxindole derivatives suggested that increased lipophilicity can enhance antioxidant effects.[11]

Potential as a Kinase Inhibitor

The indolin-2-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4] For instance, Sunitinib, an anticancer drug, is a multi-targeted receptor tyrosine kinase inhibitor based on the oxindole structure.[5] The specific substitution pattern of this compound could confer affinity for various kinase active sites, making it a candidate for investigation in cancer and inflammatory diseases.

Other Potential Therapeutic Applications

Given the broad biological activities of indolin-2-one derivatives, this compound could be explored for a variety of therapeutic applications, including:

-

Anti-inflammatory effects: Many indolinone derivatives exhibit anti-inflammatory properties.[6]

-

Neuroprotection: The antioxidant properties may be beneficial in neurodegenerative diseases where oxidative stress plays a significant role.

-

Antimicrobial activity: The indolinone nucleus has been incorporated into compounds with antibacterial and antifungal activities.[4]

Future Outlook and Research Directions

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of oxindoles. While its historical discovery is not clearly defined, its structural features suggest significant potential for medicinal chemistry applications.

Future research should focus on several key areas:

-

Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis for this compound, along with comprehensive characterization of its physicochemical properties, is a crucial first step.

-

Systematic Biological Screening: A thorough evaluation of its biological activities across a range of assays, including antioxidant, anti-inflammatory, anticancer, and antimicrobial screens, is warranted.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives, modifying the substituents at various positions of the oxindole core, would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.

References

-

Juniper Publishers. Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. [Link]

-

PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]

-

National Center for Biotechnology Information. 5-Bromo-1-methylindolin-2-one. [Link]

-

MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

-

National Center for Biotechnology Information. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

-

ResearchGate. Oxindole and its derivatives: A review on recent progress in biological activities. [Link]

-

National Center for Biotechnology Information. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

-

ResearchGate. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

- Google Patents.

-

National Center for Biotechnology Information. S-methyl N'-[5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. [Link]

-

MDPI. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]

-

PubMed. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. [Link]

-

Royal Society of Chemistry. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. [Link]

-

PubMed Central. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. [Link]

-

MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. [Link]

-

Brieflands. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. [Link]

-

ResearchGate. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. [Link]

-

ChEMBL. and 10-hydroxy-2,3, 12,12a-tetrahydro-1H-[9]benzoxepino[2,3,4-ij]isoquinolines as dopamine... [Link]

-

PubMed. 5- methylpyrrolo[2,1-f][2][9][12]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. [Link]

-

Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]

- Google Patents. Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

National Center for Biotechnology Information. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

-

Taylor & Francis Online. Oxindole – Knowledge and References. [Link]

-

AperTO. Original Citation: A novel synthesis of N. [Link]

-

National Center for Biotechnology Information. Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. [Link]

-

ResearchGate. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]

-

MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ecommons.luc.edu [ecommons.luc.edu]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxy-1-methylindolin-2-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Hydroxy-1-methylindolin-2-one (CAS 6062-24-4), a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the limited availability of directly published empirical data for this specific molecule, this document employs a predictive approach rooted in the spectroscopic data of close structural analogs. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of related indolin-2-one derivatives, we present an inferred but highly detailed and scientifically grounded spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted data and the underlying scientific rationale for the interpretation of the spectra.

Introduction: The Significance of this compound and the Necessity of Spectroscopic Characterization

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The specific functionalization at the 5-position with a hydroxyl group and at the 1-position with a methyl group in this compound creates a molecule with significant potential for further chemical modification and as a key intermediate in the synthesis of targeted therapeutic agents.

Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. They provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups. Given the scarcity of published data for this compound, this guide aims to fill that gap by providing a robust, predicted spectroscopic profile. This allows researchers to have a reliable reference for the identification and characterization of this compound in their synthetic endeavors.

The predictions herein are based on a careful analysis of the following structural analogs:

-

1-methylindolin-2-one (N-methyloxindole): Provides the baseline spectrum for the core indolin-2-one structure with the N-methyl group.

-

5-hydroxyindolin-2-one: Illustrates the electronic effects of the 5-hydroxy substituent on the aromatic ring.

-

5-bromo-1-methylindolin-2-one: A closely related analog that helps in understanding the substitution pattern on the aromatic ring.

-

5-methoxy-1-methylindolin-2-one: The methoxy group serves as a good electronic mimic for the hydroxyl group, aiding in the prediction of chemical shifts.

Figure 1: Logical relationship for the predictive spectroscopic analysis of this compound based on its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the methylene protons, the N-methyl protons, and the hydroxyl proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification from Analogs |

| ~9.0 - 9.5 | Singlet | 1H | Ar-OH | The phenolic proton is expected to be a broad singlet, exchangeable with D₂O. |

| ~6.75 | Doublet (d) | 1H | H-6 | The hydroxyl group at C-5 will cause an upfield shift of the ortho proton (H-6) compared to unsubstituted indolinones. |

| ~6.65 | Doublet of doublets (dd) | 1H | H-4 | This proton is ortho to the hydroxyl group and will be shifted upfield. |

| ~6.60 | Doublet (d) | 1H | H-7 | The proton at C-7 will be a doublet due to coupling with H-6. |

| 3.45 | Singlet | 2H | -CH₂- | The methylene protons at C-3 are expected to be a sharp singlet. |

| 3.10 | Singlet | 3H | N-CH₃ | The N-methyl protons will appear as a singlet, consistent with data from 1-methylindolin-2-one. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Carbon Assignment | Justification from Analogs |

| ~175 | C=O | The carbonyl carbon of the lactam is expected in this region, typical for indolin-2-ones. |

| ~150 | C-5 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~135 | C-7a | Quaternary carbon at the ring junction. |

| ~128 | C-3a | Quaternary carbon at the ring junction. |

| ~115 | C-6 | Carbon ortho to the hydroxyl group. |

| ~112 | C-4 | Carbon ortho to the hydroxyl group. |

| ~110 | C-7 | Aromatic carbon. |

| ~36 | -CH₂- | Methylene carbon at C-3. |

| ~26 | N-CH₃ | N-methyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence is used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Figure 2: A generalized experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3200 (broad) | O-H stretch | Characteristic broad absorption for the phenolic hydroxyl group. |

| ~1710 | C=O stretch | Strong absorption for the lactam carbonyl group. |

| 1620-1450 | C=C stretch | Aromatic ring vibrations. |

| ~1250 | C-O stretch | Phenolic C-O stretching. |

| ~3000 | C-H stretch | Aromatic and aliphatic C-H stretching. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Description |

| 163 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₉H₉NO₂. |

| 134 | [M - CHO]⁺ | Loss of a formyl radical, a common fragmentation for phenolic compounds. |

| 106 | [M - C₃H₅O]⁺ | Further fragmentation of the indolinone ring. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of close structural analogs, offer a valuable resource for researchers working with this important synthetic intermediate. The experimental protocols provided serve as a practical guide for the characterization of this and similar molecules. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this compound in the pursuit of new therapeutic agents.

References

The Rising Therapeutic Potential of 5-Hydroxy-1-methylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The indolin-2-one core is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1][2] Its versatile scaffold allows for extensive functionalization, leading to a diverse range of pharmacological activities. This technical guide focuses on a specific, yet highly promising, subclass: 5-Hydroxy-1-methylindolin-2-one derivatives . The strategic placement of a hydroxyl group at the 5-position and a methyl group at the 1-position of the indolin-2-one nucleus is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets and fine-tuning its therapeutic profile.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, established and putative biological activities, and the underlying mechanistic principles of these derivatives. By synthesizing data from closely related analogues, this guide aims to provide a predictive framework for the therapeutic potential of this compound derivatives and to offer practical, field-proven insights for their investigation and development.

I. The Indolin-2-one Scaffold: A Foundation of Biological Activity

The indolin-2-one skeleton is a privileged structure in drug discovery, renowned for its ability to interact with a variety of enzymes and receptors. A notable area of activity for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development. The indolin-2-one core can be strategically modified at various positions to achieve selective inhibition of specific kinases, thereby offering a pathway to targeted therapies with potentially reduced side effects.

II. Anticancer Activity: A Primary Therapeutic Frontier

The most extensively documented biological activity of indolin-2-one derivatives is their anticancer potential.[5][6] This activity is primarily attributed to their ability to inhibit various protein kinases involved in tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Kinase Inhibition

This compound derivatives are predicted to function as ATP-competitive inhibitors of protein kinases. The indolin-2-one moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for this class of inhibitors. The 5-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the enzyme's active site and enhancing binding affinity. The N-methyl group can influence the molecule's conformation and lipophilicity, which can in turn affect its cell permeability and target engagement.

A critical signaling pathway often targeted by indolin-2-one derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] By inhibiting VEGFR, these compounds can effectively starve tumors and impede their growth and metastasis.

Signaling Pathway: VEGFR Inhibition by a Putative this compound Derivative

Caption: VEGFR signaling inhibition by a this compound derivative.

Quantitative Data: IC50 Values of Related Indolin-2-one Derivatives